molecular formula C11H8ClNO2 B1283760 Methyl 1-chloroisoquinoline-3-carboxylate CAS No. 349552-70-1

Methyl 1-chloroisoquinoline-3-carboxylate

Cat. No. B1283760
CAS RN: 349552-70-1
M. Wt: 221.64 g/mol
InChI Key: KJBHVFGDDKSFGN-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-3-carboxylate is a chemical compound that is part of the isoquinoline family, which are known for their diverse pharmacological activities and presence in various natural products. The compound's structure is characterized by a chloro group and a carboxylate ester functionally attached to an isoquinoline scaffold.

Synthesis Analysis

The synthesis of related isoquinoline derivatives has been explored in various studies. For instance, a catalytic system involving 1-methylimidazolium hydrogen sulfate and chlorotrimethylsilane has been used for the efficient synthesis of dihydropyrimidinones and hydroquinazoline diones under solvent-free conditions, which could potentially be adapted for the synthesis of methyl 1-chloroisoquinoline-3-carboxylate . Additionally, the formation of dihydroquinoline carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide has been reported, indicating that similar methodologies might be applicable for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been extensively studied using various techniques. For example, the structure of 1-methylquinolinium-3-carboxy chloride monohydrate has been analyzed using X-ray diffraction, DFT calculations, NMR, FTIR, and Raman spectra, providing insights into the hydrogen bonding and electrostatic interactions within the crystal lattice . These techniques could be used to analyze the molecular structure of methyl 1-chloroisoquinoline-3-carboxylate as well.

Chemical Reactions Analysis

Isoquinoline derivatives undergo a variety of chemical reactions. The reaction of methyl isocyanoacetate with nitrophthalic anhydrides has been used to synthesize nitro-1,2-dihydro-1-oxoisoquinoline-3-carboxylate compounds, demonstrating the reactivity of the isoquinoline ring system towards nucleophilic addition reactions . Similarly, the reactivity of methyl 1-chloroisoquinoline-3-carboxylate could be explored in the context of nucleophilic and electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure. For instance, the crystal structure, spectroscopic properties, and quantum chemical studies of a novel quinolinone derivative have been carried out, revealing information about molecular geometry, vibrational analysis, and hyperpolarizability . These properties are crucial for understanding the behavior of methyl 1-chloroisoquinoline-3-carboxylate in different environments and could be used to predict its solubility, stability, and reactivity.

Scientific Research Applications

Gas Phase Reactions in Mass Spectrometry

  • Methyl 1-chloroisoquinoline-3-carboxylate derivatives show potential in mass spectrometry. They demonstrate unusual gas-phase formations of carboxylic acids after collisional activation, which can be useful in the study of bisubstituted isoquinolines as drug candidates (Thevis et al., 2008).

Synthesis of Isoquinoline Derivatives

  • It has been shown that cyclization and arylation of Methyl 1-chloroisoquinoline-3-carboxylate derivatives are key steps in synthesizing various isoquinoline derivatives. These processes are important for producing compounds with significant chemical and pharmacological properties (Ture et al., 2011).

Novel Synthesis Methods

  • Researchers have developed new methods for preparing 3-amino-2-chloropyridines and isoquinolines, which are important for synthesizing analogues of certain drugs, demonstrating the versatility of Methyl 1-chloroisoquinoline-3-carboxylate in chemical synthesis (Bakke & Říha, 2001).

Anti-inflammatory Applications

  • Derivatives of Methyl 1-chloroisoquinoline-3-carboxylate have been studied for their anti-inflammatory properties. These compounds can inhibit oedema formation, suggesting potential applications in the treatment of inflammation (Torres et al., 1999).

Fluorescence and Light-Emitting Properties

  • Certain derivatives of Methyl 1-chloroisoquinoline-3-carboxylate exhibit fluorescence and light-emitting properties, making them useful in various applications like organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Matsumoto et al., 2012).

Synthetic Chemistry and Catalysis

  • Methyl 1-chloroisoquinoline-3-carboxylate derivatives are also used in catalysis and synthetic chemistry. For instance, they are involved in the one-pot synthesis of polyhydroquinoline derivatives, demonstrating their utility in efficient and environmentally friendly chemical processes (Khaligh, 2014).

properties

IUPAC Name

methyl 1-chloroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHVFGDDKSFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573734
Record name Methyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-chloroisoquinoline-3-carboxylate

CAS RN

349552-70-1
Record name Methyl 1-chloroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-chloroisoquinoline-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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